

# Application of Butyl Acrylate in Textile and Leather Finishing: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Butyl acrylate*

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## Introduction

**Butyl acrylate** (BA) is a key monomer in the synthesis of acrylic polymers and copolymers, which are extensively utilized as binders and finishing agents in the textile and leather industries. Its inherent properties, such as a low glass transition temperature ( $T_g$ ), contribute to the flexibility, softness, and durability of the final products. BA-based polymers are typically applied as aqueous emulsions, offering an environmentally friendly alternative to solvent-based systems. These finishes enhance the aesthetic and functional properties of textiles and leather, including water repellency, abrasion resistance, color fastness, and overall handle. This document provides detailed application notes and protocols for the use of **butyl acrylate**-based finishes in textile and leather applications.

## Section 1: Application in Textile Finishing

**Butyl acrylate** copolymers are widely used in textiles as binders for nonwoven fabrics and in pigment printing pastes. They are also integral to formulations for water-repellent and soil-release finishes.

## Application Notes: Pigment Printing

In pigment printing, an insoluble pigment is fixed onto the textile substrate using a polymeric binder. **Butyl acrylate** copolymers are favored for this application due to their excellent film-forming ability, good adhesion to various fibers, and the soft handle they impart to the printed fabric.<sup>[1]</sup> The flexibility of the BA component is crucial for preventing cracking of the printed design during use and washing. Copolymers often include "hard" monomers like methyl methacrylate or styrene to improve durability and "functional" monomers like acrylic acid to enhance adhesion and provide sites for crosslinking.

#### Key Properties Imparted:

- **Soft Handle:** The low Tg of poly(**butyl acrylate**) ensures the finished fabric remains soft and flexible.
- **Good Adhesion:** Copolymers adhere strongly to natural and synthetic fibers.<sup>[1]</sup>
- **Excellent Color Fastness:** When properly cured, the binder encapsulates the pigment particles, leading to high wash and rub fastness.<sup>[1]</sup>
- **Durability:** The polymeric film is resistant to abrasion and laundering.

## Experimental Protocol: Pigment Printing of Cotton Fabric

This protocol describes the preparation of a pigment printing paste using a **butyl acrylate**-based binder and its application to cotton fabric via a flat screen printing technique.

#### Materials:

- Scoured and bleached 100% cotton fabric
- Pigment concentrate (e.g., Imperon Brilliant Red B)
- **Butyl acrylate**-based acrylic binder emulsion (e.g., Acrylate copolymer)
- Thickener (e.g., Leutexol HP)
- Fixing agent (e.g., Printofix WB liquid, a melamine-based crosslinker)

- Ammonia (for pH adjustment)
- Urea
- Softener (e.g., Acramine softener MPG)
- Distilled water

Equipment:

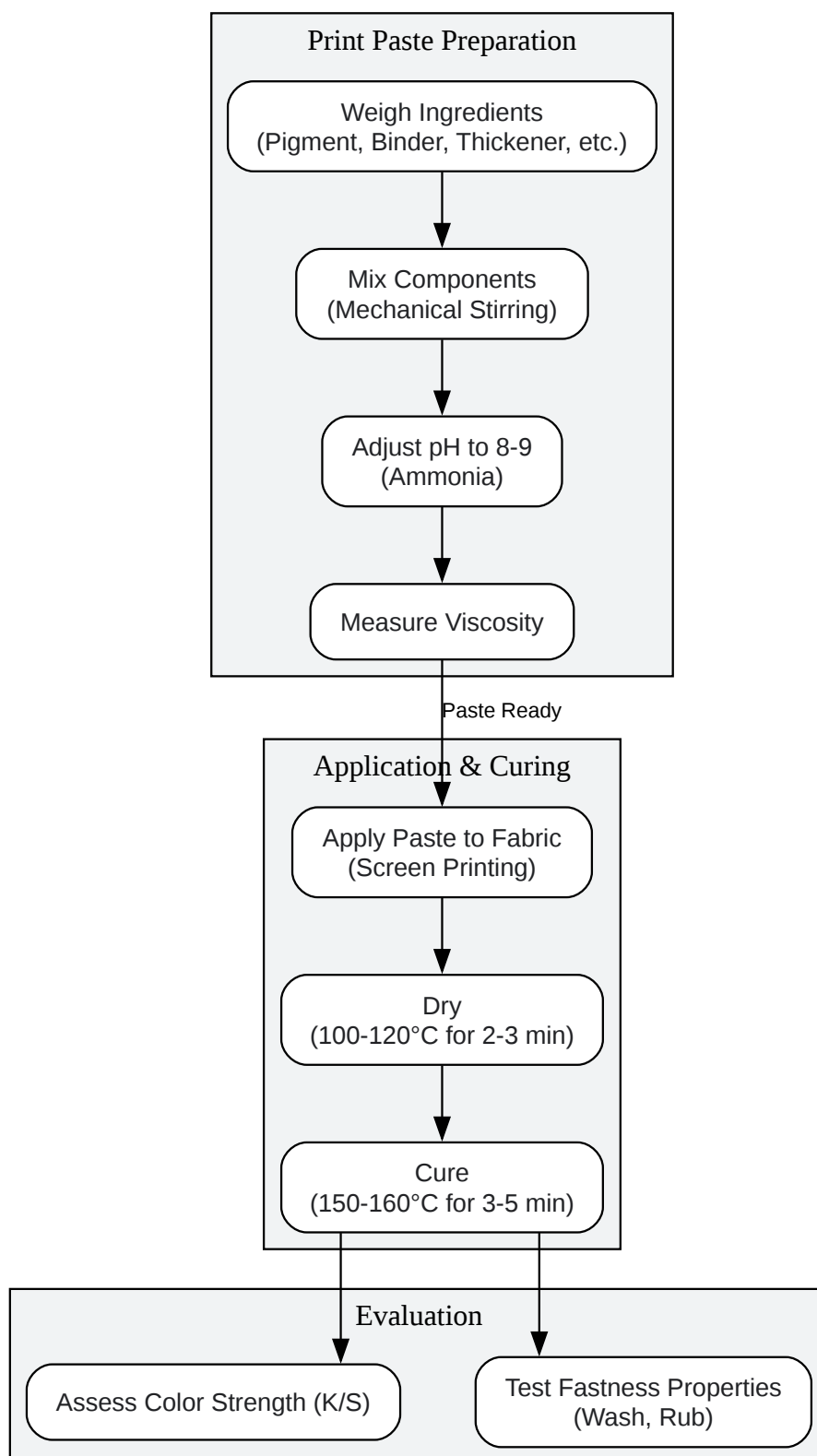
- Laboratory balance
- Mechanical stirrer
- Beakers
- pH meter
- Brookfield viscometer
- Flat screen printing setup
- Squeegee
- Laboratory oven/stenter with temperature control

Protocol Steps:

- Print Paste Preparation:
  - Prepare a stock paste by mixing the thickener with distilled water.
  - In a separate beaker, weigh the required amounts of pigment, binder, fixer, urea, and softener according to the formulation table below.
  - Add the components to the stock paste under constant stirring.
  - Adjust the pH of the final paste to 8-9 using ammonia.[\[2\]](#)

- Measure the viscosity of the print paste (target viscosity is typically around 28,000 cps).[2]
- Application (Pad-Dry-Cure Method):
  - Place the cotton fabric smoothly on the printing table.
  - Position the screen with the desired design onto the fabric.
  - Apply the prepared printing paste along one edge of the screen.
  - Use a squeegee to spread the paste evenly across the screen with a single, firm stroke.
  - Carefully lift the screen to reveal the printed fabric.
- Drying and Curing:
  - Dry the printed fabric at 100-120°C for 2-3 minutes to evaporate the water.[2][3]
  - Cure the dried fabric at a higher temperature, typically 150-160°C, for 3-5 minutes.[2][3]  
This step facilitates the crosslinking of the binder, which permanently fixes the pigment to the fabric.

Diagram 1: Experimental Workflow for Textile Pigment Printing



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Caption: Workflow for pigment printing on textiles.

## Quantitative Data: Textile Finishing

The performance of **butyl acrylate**-based binders in textile applications can be quantified through various standard tests. The tables below summarize typical data, comparing different binder systems.

Table 1: Example Formulation for Pigment Printing Paste

| Component  | Concentration (g/kg of paste) | Purpose                                |
|--|-------------------------------|--|
| Pigment Concentrate  | 30 - 50                       | Coloration                             |
| Acrylic Binder (BA-based)  | 150 - 200                     | Binds pigment to fiber, ensures handle |
| Thickener  | 12 - 14                       | Controls paste viscosity for printing  |
| Fixative (Crosslinker)   | 7 - 8                         | Improves durability and fastness       |
| Ammonia  | ~6                            | pH adjustment to 8-9                   |
| Urea   | 5                             | Humectant, aids in dye fixation        |
| Softener   | 15 - 20                       | Improves fabric feel                   |
| Water  | Balance to 1000               | Vehicle                                |
| Source: Data compiled from multiple sources including[2]<br>[3]. |                               |  |

Table 2: Performance Comparison of Binders in Pigment Printing

| Binder Type (15% concentration) | Dry Rubbing Fastness (ISO 105-X12) | Wet Rubbing Fastness (ISO 105-X12) | Color Strength (K/S Value) |
|---------------------------------|------------------------------------|------------------------------------|----------------------------|
| Acrylate (BA-based)             | 4                                  | 3                                  | 12.95                      |
| Butadiene-based                 | 5                                  | 5                                  | 13.72                      |

Fastness rated on a scale of 1 (poor) to 5 (excellent). K/S values are relative; higher is stronger. Source:[2][4].

Table 3: Effect of BA-Copolymer Finish on Water Repellency of Cotton Fabric

| Treatment                                 | Water Contact Angle (°) | Water Repellency Rating (Spray Test ISO 4920) |
|---|-------------------------|---|
| Untreated Cotton                          | ~0 (Hydrophilic)        | 0   |
| Cotton + BA-Fluorocarbon Copolymer Finish | > 130°                  | 4-5   |

Spray test rated on a scale of 0 (complete wetting) to 5 (no wetting). Source: Data synthesized from[5][6].

## Section 2: Application in Leather Finishing

In the leather industry, **butyl acrylate** copolymers are primarily used in topcoat formulations. The topcoat is the final layer of the finish, responsible for the ultimate appearance and durability of the leather. It protects the underlying basecoats from mechanical stress, soiling, and environmental factors.[7] Acrylic topcoats, often blended with polyurethane dispersions (PUDs), provide a clear, flexible, and resistant film.

## Application Notes: Leather Topcoats

**Butyl acrylate**-based acrylic resins are valued for their excellent lightfastness (non-yellowing), clarity, and inherent resistance to soiling.[8][9] While polyurethane binders offer superior abrasion resistance and toughness, acrylics contribute better stability and anti-soiling properties.[8][10] Blending these two polymer types allows for a finish that combines the advantages of both. The final properties, such as gloss, feel (handle), and flexibility, can be precisely controlled by the formulation.

Key Properties Imparted:

- **Abrasion and Scratch Resistance:** Protects the leather surface from mechanical damage.
- **Flexibility:** The finish must withstand repeated flexing without cracking.[11]
- **Water and Stain Resistance:** Creates a protective barrier against moisture and soiling.[12]
- **Aesthetic Qualities:** Determines the final gloss level (from matte to high gloss) and the tactile feel of the leather.

## Experimental Protocol: Application of an Acrylic Topcoat to Leather

This protocol outlines the application of a water-based **butyl acrylate**/polyurethane topcoat to a finished leather basecoat.

Materials:

- Crust leather with a prepared and sealed basecoat
- Water-based topcoat formulation (containing BA-based acrylic emulsion, polyurethane dispersion, matting agent, wax emulsion, flow control agent, and crosslinker)
- Distilled water (for dilution, if necessary)
- Crosslinker (e.g., polyisocyanate)

Equipment:

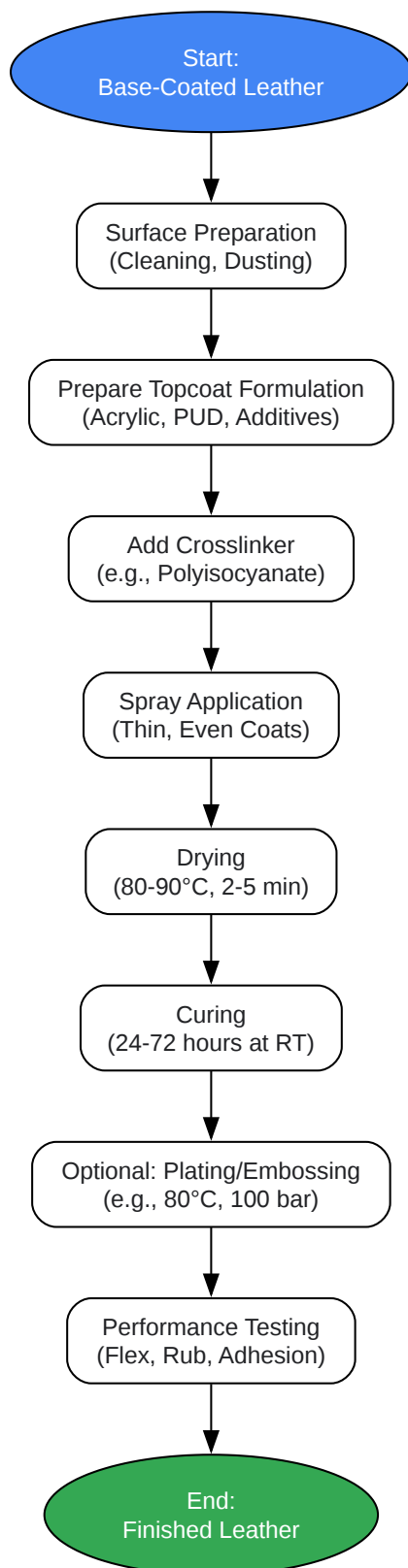


- Airbrush or laboratory spray gun system
- Drying tunnel or oven with temperature and humidity control
- Hydraulic press with heated platen (optional, for embossing/plating)
- Flexometer (e.g., Bally flexometer)
- Rub fastness tester (e.g., VESLIC tester)

#### Protocol Steps:

- Surface Preparation:
  - Ensure the base-coated leather is clean, dry, and free from dust or grease. The surface must be properly prepared to ensure good adhesion of the topcoat.
- Topcoat Formulation and Application:
  - Thoroughly mix the acrylic/PUD topcoat emulsion with any additives (e.g., matting agent, feel modifier).
  - Just prior to application, add the crosslinker to the formulation (typically 3-5% on solids) and mix well. The pot life of the mixture is limited after the crosslinker is added.
  - Apply the topcoat formulation onto the leather surface using a spray gun. Apply in thin, even coats to achieve the desired film thickness (e.g., 0.5-1.5 g/ft<sup>2</sup> dry add-on).<sup>[8]</sup>
  - Multiple coats may be applied, with intermediate drying in between.
- Drying, Curing, and Plating:
  - Dry the sprayed leather in a tunnel dryer, typically for 2-5 minutes at 80-90°C.
  - The finish will continue to cure over the next 24-72 hours as the crosslinker reacts.
  - For a smoother surface or to impart a specific texture, the finished leather can be plated in a hydraulic press (e.g., 80°C for 1-2 seconds at 100 bar).

Diagram 2: Logical Flow of Leather Topcoat Application

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Caption: Process flow for applying an acrylic topcoat to leather.

## Quantitative Data: Leather Finishing

The performance of leather topcoats is evaluated using standardized physical and fastness tests. Acrylic-based systems demonstrate a good balance of properties, particularly when hybridized with polyurethanes.

Table 4: Generic Formulation for a Performance Leather Topcoat

| Component                             | Parts by Weight (Wet)        | Purpose                                 |
|---------------------------------------|------------------------------|---|
| BA-based Acrylic Emulsion (40%)       | 50 - 150                     | Flexibility, stability, soil resistance |
| Polyurethane Dispersion (PUD, 35%)    | 100 - 200                    | Toughness, abrasion resistance          |
| Matting Agent (Silica-based)          | 50 - 100                     | Controls gloss level                    |
| Wax Emulsion                          | 20 - 40                      | Improves slip and handle                |
| Flow Control Agent                    | 10 - 20                      | Ensures even film formation             |
| Polyisocyanate Crosslinker            | 10 - 20                      | Enhances chemical & physical resistance |
| Water/Co-solvent                      | Balance to desired viscosity | Vehicle and film-formation aid          |
| Source: Data compiled from[8]<br>[9]. |                              |   |

Table 5: Performance of Acrylic-Urethane Hybrid Binders vs. Single Polymers on Leather

| Finish Binder Type   | Dry Rub Fastness (Cycles to failure) | Wet Rub Fastness (Cycles to failure) | Flexing Endurance (Cycles, Bally) | Adhesion Strength (N) |
|--|--------------------------------------|--------------------------------------|-----------------------------------|-----------------------|
| 100% Acrylic (BA-based)                                    | >500                                 | 150                                  | 30,000                            | 5.5                   |
| 100% Polyurethane  | >500                                 | 250                                  | >50,000                           | 6.3                   |
| 50/50 Acrylic-PU Hybrid                                    | >500                                 | >500                                 | >50,000                           | 8.4 - 10.2            |
| Higher values indicate better performance.<br>Source:[13]. |                                      |                                      |                                   |                       |

Table 6: Chemical Resistance of Acrylic-Finished Leather

| Chemical Agent   | Resistance Rating (Control Leather) | Resistance Rating (Experimental Acrylic Finish) |
|--|-------------------------------------|---|
| Water  | 9-10                                | 9-10  |
| Ethanol  | 9-10                                | 9-10  |
| Dichloromethane  | 8 (Slight degradation)              | 8-9 (Very slight degradation)                   |
| Acetone  | 8 (Slight degradation)              | 8-9 (Very slight degradation)                   |
| Rating scale: 1 (poor) to 10 (excellent). Source:[12]. |                                     |   |

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